molecular formula C14H17BF4O2 B13929783 1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B13929783
M. Wt: 304.09 g/mol
InChI Key: PITGWRGVBBIWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features and reactivity, making it a valuable reagent in various chemical transformations, particularly in the Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen (B–H) bond over an unsaturated bond is a common method, which proceeds with syn-selectivity and anti-Markovnikov manner . The reaction conditions are generally mild, and the process is rapid, allowing for efficient production of the desired organoborane compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar hydroboration techniques. The use of catalytic amounts of palladium or other transition metals can facilitate the reaction, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- exerts its effects involves the formation of boron-carbon bonds through transmetalation. In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophilic partner, transferring the boron-bound organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- is unique due to its trifluoromethyl and fluoro substituents, which enhance its reactivity and stability compared to other boron-containing compounds. These substituents also impart unique electronic properties, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C14H17BF4O2

Molecular Weight

304.09 g/mol

IUPAC Name

2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H17BF4O2/c1-8-6-9(14(17,18)19)7-10(16)11(8)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3

InChI Key

PITGWRGVBBIWOO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.